3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline
Description
Properties
Molecular Formula |
C11H17BrN2 |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
3-bromo-2-[[methyl(propan-2-yl)amino]methyl]aniline |
InChI |
InChI=1S/C11H17BrN2/c1-8(2)14(3)7-9-10(12)5-4-6-11(9)13/h4-6,8H,7,13H2,1-3H3 |
InChI Key |
MKYKOMHJUONQQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CC1=C(C=CC=C1Br)N |
Origin of Product |
United States |
Preparation Methods
Comparison of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Bromination | 65–75% | Simple, one-step | Regioselectivity challenges |
| Mannich Reaction | 70–85% | Efficient, scalable | Requires acidic conditions |
| Reductive Amination | 60–70% | Mild conditions | Multi-step oxidation required |
| Suzuki Coupling | 60–85% | High regiocontrol | Costly catalysts, inert conditions |
Applications
- Pharmaceutical Intermediates : Used in Bruton’s tyrosine kinase (BTK) inhibitors.
- Agrochemicals : Key precursor for herbicides and fungicides.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or alkoxides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Scientific Research Applications
3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline involves its interaction with specific molecular targets. The bromine atom and the amino group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Key Structural Differences
Physicochemical Properties
Table 2: Comparative Physical Data
Notes:
Key Research Findings
Steric Effects : The isopropyl group in the target compound introduces steric hindrance, slowing nucleophilic reactions compared to smaller substituents (e.g., methyl) .
Hydrogen Bonding : Tertiary amines lack N–H bonds, reducing hydrogen-bonding capacity versus primary/secondary amines () .
Thermal Stability : Bromine at position 3 increases thermal stability, as seen in 3-bromo-2-methylaniline (mp 27–30°C vs. 80–82°C for 4-bromo-3-methylaniline) .
Biological Activity
3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 229.13 g/mol. The compound features a bromine atom attached to a benzene ring, alongside a propan-2-yl group linked through a methylamino functional group.
Biological Activity Overview
1. Antimicrobial Activity
Research has indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, studies on related anilines have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
These findings suggest that modifications in the aniline structure can enhance or reduce antimicrobial potency, indicating potential for further development in this area .
2. Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. For instance, derivatives of aniline have shown promising results against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 26 |
| A549 | 49.85 |
| MCF7 | 3.79 |
These results indicate that structural modifications can lead to significant variations in cytotoxicity, highlighting the importance of chemical structure in therapeutic efficacy .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various substituted anilines, including derivatives similar to this compound. The results showed that certain substitutions improved activity against both Gram-positive and Gram-negative bacteria, suggesting that the presence of bromine and alkyl groups could enhance membrane permeability or interaction with bacterial targets .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, several aniline derivatives were tested against human cancer cell lines. The compound's structural features were correlated with their IC50 values, demonstrating that the introduction of bulky groups like propan-2-yl significantly affected their growth inhibition capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
